molecular formula C17H29NO6S2 B015970 N-Succinimidyloxycarbonylundecyl Methanethiosulfonate CAS No. 887407-54-7

N-Succinimidyloxycarbonylundecyl Methanethiosulfonate

Cat. No. B015970
M. Wt: 407.5 g/mol
InChI Key: WPLAJWFTRJGENW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as N-succinimidyl 3-(2-pyridyldithio)propionate and N-succinimidyl esters, involves reactive ester groups capable of acylating amino groups under mild conditions. For example, N-succinimidyl esters have been synthesized from chloromercuribenzoic acid, followed by esterification with N-hydroxysuccinimide and exchange with radioactive iodine, showcasing a method that might be adaptable for N-Succinimidyloxycarbonylundecyl Methanethiosulfonate (Freud, Canfi, & Zafran, 1992).

Molecular Structure Analysis

The molecular structure of compounds similar to N-Succinimidyloxycarbonylundecyl Methanethiosulfonate, such as methyl methanethiosulfonate, has been explored through methods like electron-diffraction, supplemented by computational techniques. These studies reveal preferred conformations and insights into rotational barriers and vibrational properties, which are crucial for understanding the reactivity and interaction of these compounds with biomolecules (Tuttolomondo et al., 2007).

Chemical Reactions and Properties

N-Succinimidyloxycarbonylundecyl Methanethiosulfonate and its analogs engage in a variety of chemical reactions, including acylation of amino groups and thiolation of proteins. These reactions are pivotal for creating cross-links between proteins or attaching probes for biochemical analysis. The reactivity under mild conditions and the ability to undergo specific reactions with functional groups in proteins underscore their utility in bioconjugation and labeling studies (Carlsson, Drevin, & Axén, 1978).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, stability, and reactivity, are essential for their application in biological systems. For instance, the stability of N-succinimidyl esters in solution and their reactivity towards amino groups at physiological pH are critical parameters that determine their suitability for in vivo and in vitro experiments (Staros, 1982).

Chemical Properties Analysis

The chemical properties, including reactivity towards specific functional groups and the ability to form stable conjugates with proteins, highlight the versatility of N-Succinimidyloxycarbonylundecyl Methanethiosulfonate derivatives. These properties are exploited in the design of experiments to study protein function, structure, and dynamics, as well as in the development of diagnostic and therapeutic agents (Vaidyanathan & Zalutsky, 2006; 2007).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 12-methylsulfonylsulfanyldodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO6S2/c1-26(22,23)25-14-10-8-6-4-2-3-5-7-9-11-17(21)24-18-15(19)12-13-16(18)20/h2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLAJWFTRJGENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402871
Record name N-Succinimidyloxycarbonylundecyl Methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Succinimidyloxycarbonylundecyl Methanethiosulfonate

CAS RN

887407-54-7
Record name N-Succinimidyloxycarbonylundecyl Methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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